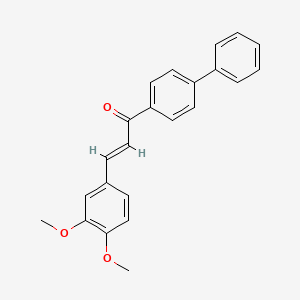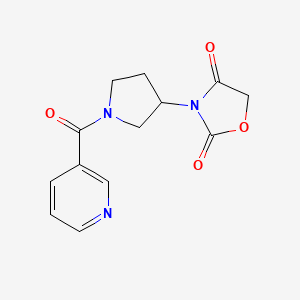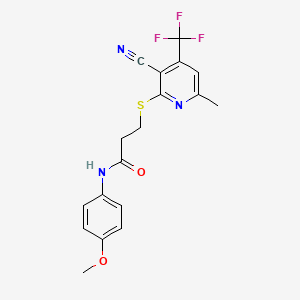
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as DPP, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPP is a yellow crystalline powder with a molecular weight of 346.41 g/mol and a melting point of 175-177°C.
Mécanisme D'action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is not fully understood, but it is believed to exert its effects through multiple pathways. (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer, and acetylcholinesterase (AChE), which is involved in Alzheimer's disease. (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to have several biochemical and physiological effects. In cancer cells, (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In the brain, (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one in lab experiments is its relatively low cost and easy synthesis method. (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is also stable under normal laboratory conditions and can be stored for an extended period without degradation. However, one of the limitations of using (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is its low solubility in water, which can make it challenging to work with in aqueous solutions. (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for the study of (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one. One potential area of research is the development of (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one-based materials for use in electronic devices. (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has already been used as a building block for the synthesis of organic semiconductors, but further research is needed to optimize the properties of these materials. Another area of research is the development of (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one and to optimize its pharmacokinetic properties. Finally, (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one could be used as a tool for studying the role of oxidative stress and inflammation in various diseases, including cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves the reaction of 3,4-dimethoxybenzaldehyde and 4-phenylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid-catalyzed cyclization. The yield of the synthesis process is around 60%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative disease research, and material science. In cancer research, (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain. In material science, (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-22-15-9-17(16-23(22)26-2)8-14-21(24)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGOSCWEGSOKNR-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)


![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)


![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)



![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)

![(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2953469.png)
